molecular formula C4HClF3NS B011576 4-Chloro-5-(difluoromethyl)-2-fluorothiazole CAS No. 105315-45-5

4-Chloro-5-(difluoromethyl)-2-fluorothiazole

Cat. No. B011576
M. Wt: 187.57 g/mol
InChI Key: WZFWCOBEUARLKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-5-(difluoromethyl)-2-fluorothiazole and related fluorine-containing compounds typically involves multistep chemical processes. For instance, chlorination and oxidation reactions of certain fluorinated precursors have been described, highlighting the complexity and specificity required in the synthesis of fluorinated thiazole derivatives (Fesun et al., 2006).

Molecular Structure Analysis

The molecular structure of fluorinated thiazoles, including 4-Chloro-5-(difluoromethyl)-2-fluorothiazole, is characterized by the presence of fluorine atoms, which significantly influence the electronic and spatial configuration of the molecule. X-ray structural investigations have provided insights into the geometry and electronic properties of similar fluorinated compounds, demonstrating the role of fluorine in stabilizing certain molecular frameworks (Bandera et al., 2007).

Chemical Reactions and Properties

Fluorinated thiazoles undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. The presence of fluorine atoms affects the compound's reactivity towards nucleophiles and electrophiles. For example, specific fluorinated thiazoles have been used as precursors in the synthesis of polyfluorinated heterocycles, indicating the versatility of these compounds in organic synthesis (Fesun et al., 2006).

Physical Properties Analysis

The physical properties of 4-Chloro-5-(difluoromethyl)-2-fluorothiazole, such as solubility, melting point, and boiling point, are influenced by the fluorinated structure. Fluorine atoms contribute to the compound's overall stability and solubility in organic solvents, making it suitable for various chemical transformations and applications in material science (Saegusa et al., 1998).

Chemical Properties Analysis

The chemical properties of 4-Chloro-5-(difluoromethyl)-2-fluorothiazole, such as acidity, basicity, and reactivity towards other chemical reagents, are significantly affected by the presence of fluorine atoms. These atoms not only alter the electron distribution within the molecule but also enhance its reactivity towards certain reagents, facilitating a wide range of chemical transformations (Surmont et al., 2011).

Scientific Research Applications

Fluorination and Thiazole Chemistry

  • Fluorination of certain 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI) results in the formation of compounds like 4-fluorothiazole and a unique 4,4,5-trifluorothiazole, which demonstrates the chemical versatility of thiazole derivatives in fluorination reactions (Hatfield et al., 2013).

Synthesis and Reactions

  • Perhalogenated thiazoles, including those with a 2-fluoro substituent such as 5-bromo-4-chloro-2-fluorothiazole, have been synthesized, and their mass spectral fragmentation patterns provide insights into the orientation of halogen substituents, demonstrating the compound's relevance in analytical chemistry (Herkes & Bazer, 1976).

Intermolecular Interactions

  • Experimental and theoretical analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, including fluorinated derivatives, reveals the presence of various types of interactions such as C–H⋯π and lp⋯π, which are crucial for understanding molecular properties and reactions (Shukla et al., 2014).

Practical Synthesis

  • The practical synthesis of 2-amino-5-fluorothiazole hydrochloride, derived from 2-aminothiazole, demonstrates an efficient method to prepare such fluorinated thiazole compounds, which can be used in various chemical syntheses and pharmaceutical applications (Briner et al., 2006).

Transamination Processes

  • Transamination of 5-fluoro-4-trifluoromethylthiazoles with primary aromatic and heteroaromatic amines in the presence of 4-dimethylaminopyridine yields 5-amino-4-trifluoromethylthiazoles, illustrating the compound's potential in creating new chemical structures through substitution reactions (Burger et al., 1990).

Chemical Properties and Synthesis

  • Synthesis of 2-amino-5-fluorothiazole, a key medicine intermediate, from 2-aminothiazole involves several chemical reactions and demonstrates the compound's significance in medicinal chemistry and pharmaceuticals (Cui Dong-mei, 2011).

properties

IUPAC Name

4-chloro-5-(difluoromethyl)-2-fluoro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF3NS/c5-2-1(3(6)7)10-4(8)9-2/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFWCOBEUARLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)F)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546392
Record name 4-Chloro-5-(difluoromethyl)-2-fluoro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(difluoromethyl)-2-fluorothiazole

CAS RN

105315-45-5
Record name 4-Chloro-5-(difluoromethyl)-2-fluoro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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